5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride
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Overview
Description
5-methyl-3,4,14-triazapentacyclo[122214,702,13It acts as a selective agonist in vitro and in vivo for chimeric pharmacologically selective actuator modules composed of nicotinic acetylcholine receptor α7 ligand-binding domain with specific mutations fused to the ion pore domain of a ligand-gated ion channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such compounds are produced in specialized laboratories under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride has several scientific research applications:
Chemistry: Used as a selective agonist for studying ligand-gated ion channels.
Biology: Employed in research on neurotransmitter receptors and their functions.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of new pharmacological tools and drugs
Mechanism of Action
The compound acts as a selective agonist for chimeric pharmacologically selective actuator modules. It targets the nicotinic acetylcholine receptor α7 ligand-binding domain with specific mutations, leading to the activation of ligand-gated ion channels. This activation modulates ion flow across the cell membrane, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
PSEM89S Hydrochloride: Another pharmacologically selective effector molecule with similar applications.
uPSEM792 Hydrochloride: A related compound used in similar research contexts.
Uniqueness
5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride is unique due to its specific structure and selective agonist properties, making it a valuable tool in studying ligand-gated ion channels and their functions .
Properties
Molecular Formula |
C17H22ClN3 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
5-methyl-3,4,14-triazapentacyclo[12.2.2.14,7.02,13.011,19]nonadeca-2,7(19),8,10-tetraene;hydrochloride |
InChI |
InChI=1S/C17H21N3.ClH/c1-11-9-13-3-2-4-14-10-15-16(18-20(11)17(13)14)12-5-7-19(15)8-6-12;/h2-4,11-12,15H,5-10H2,1H3;1H |
InChI Key |
VMTPPUMVLGEJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3N1N=C4C5CCN(C4CC3=CC=C2)CC5.Cl |
Origin of Product |
United States |
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